

Spectroscopic and Structural Analysis of 6-Methoxybenzothiazole-2-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 6-Methoxybenzothiazole-2-carboxylic acid

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Introduction

6-Methoxybenzothiazole-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. Its rigid benzothiazole core, substituted with both an electron-donating methoxy group and an electron-withdrawing carboxylic acid, gives it unique electronic and structural properties. This guide provides a comprehensive overview of the spectroscopic data for **6-Methoxybenzothiazole-2-carboxylic acid** (CAS: 946-13-4), intended for researchers and professionals in drug development and chemical synthesis. While complete experimental spectra are not widely published, this document compiles available data and provides well-established predictions to guide analytical efforts.

Chemical Structure and Properties

- IUPAC Name: 6-methoxy-1,3-benzothiazole-2-carboxylic acid[1]
- Molecular Formula: C₉H₇NO₃S[1][2]
- Molecular Weight: 209.22 g/mol [1][2]

Core Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for **6-Methoxybenzothiazole-2-carboxylic acid**. Predicted values are based on established principles of NMR and IR spectroscopy for aromatic carboxylic acids and benzothiazole derivatives.[3][4][5]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and provides insight into its fragmentation patterns. The molecular ion peak $[M]^+$ is expected at m/z 209.

Table 1: Mass Spectrometry Data

m/z (Relative Intensity)	Proposed Fragment	Notes
209	$[C_9H_7NO_3S]^+$	Molecular Ion (M^+)[1]
165	$[M - CO_2]^+$	Loss of carbon dioxide from the carboxylic acid group.
150	$[C_8H_8NOS]^+$	Further fragmentation, potentially involving rearrangement.
102	[Fragment]	A smaller fragment resulting from ring cleavage.

Data sourced from PubChem CID 596767.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the carbon-hydrogen framework of the molecule. Chemical shifts are influenced by the aromatic ring system and the electronic nature of the substituents.

Table 2: Predicted 1H NMR Spectral Data (400 MHz, DMSO-d₆)

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Notes
COOH	~13.0	Singlet (broad)	The acidic proton of a carboxylic acid typically appears far downfield and may be broad. [3] [4]
H-4	~7.9	Doublet	Experiences deshielding from the adjacent nitrogen and the aromatic ring current.
H-7	~7.8	Doublet	Coupled to H-5.
H-5	~7.2	Doublet of doublets	Coupled to both H-4 and H-7.
OCH ₃	~3.9	Singlet	Typical chemical shift for an aromatic methoxy group.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Carbon	Predicted Chemical Shift (δ , ppm)	Notes
COOH	165 - 175	The carbonyl carbon of an aromatic carboxylic acid. ^{[4][6]}
C-2	155 - 165	The carbon within the thiazole ring, double-bonded to nitrogen.
C-6	155 - 160	Aromatic carbon attached to the electron-donating methoxy group.
C-3a	148 - 152	Bridgehead carbon adjacent to the sulfur atom.
C-7a	130 - 135	Bridgehead carbon adjacent to the nitrogen atom.
C-4	120 - 128	Aromatic carbon.
C-5	115 - 125	Aromatic carbon.
C-7	110 - 120	Aromatic carbon.
OCH ₃	55 - 60	Carbon of the methoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is expected to be dominated by absorptions from the carboxylic acid and the aromatic ring.

Table 4: Predicted Infrared (IR) Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Notes
O-H stretch (Carboxylic Acid)	2500-3300	Broad	A very broad band characteristic of a hydrogen-bonded carboxylic acid dimer. [3][5][7][8]
C-H stretch (Aromatic)	3000-3100	Medium	Characteristic of sp ² C-H bonds.
C=O stretch (Carboxylic Acid)	1680-1710	Strong	The carbonyl stretch for an aromatic carboxylic acid, position influenced by conjugation and H-bonding.[3][5][7]
C=C stretch (Aromatic)	1450-1600	Medium-Strong	Multiple bands are expected due to the complex aromatic system.
C-O stretch (Carboxylic Acid)	1210-1320	Strong	Stretch associated with the C-O single bond of the acid.[5][7]
O-H bend (Carboxylic Acid)	1395-1440	Medium	In-plane bending vibration.[5]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. These methods are standard in organic characterization and can be adapted for **6-Methoxybenzothiazole-2-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Weigh approximately 5-10 mg of solid **6-Methoxybenzothiazole-2-carboxylic acid**.
- Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is effective for dissolving carboxylic acids.
- Transfer: Transfer the resulting solution into a 5 mm NMR tube.
- Data Acquisition: Record ¹H and ¹³C NMR spectra using a 400 MHz and 100 MHz spectrometer, respectively.^[9] Use tetramethylsilane (TMS) as an internal standard (δ 0.00).
^[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

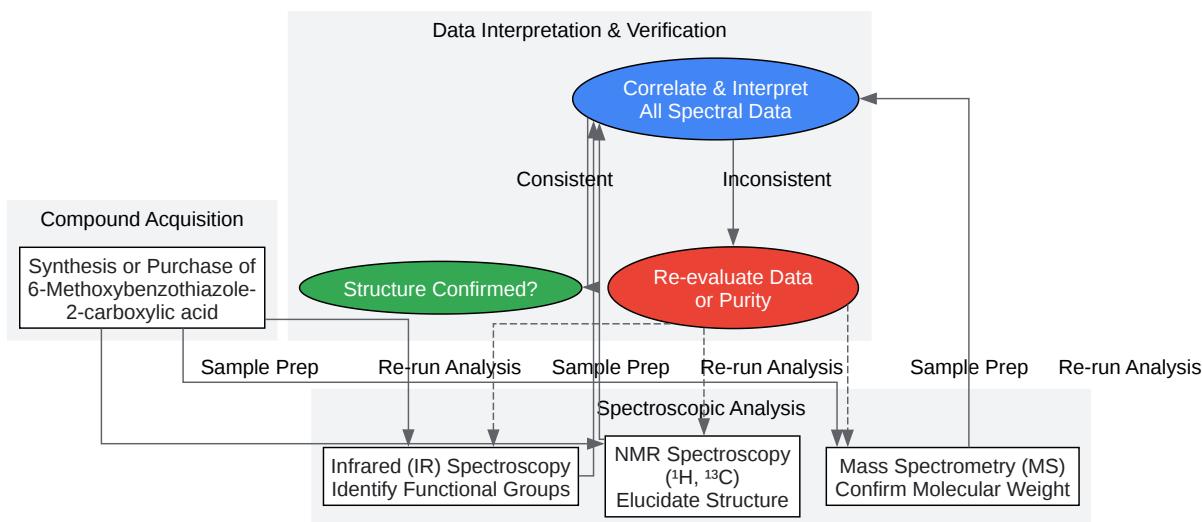
- Sample Preparation (ATR Method): Place a small, powdered amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
- Pressure Application: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
- Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. Perform a background scan of the empty crystal prior to sample analysis.

Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
- Injection: Inject a small volume (e.g., 1 μ L) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).
- GC Separation: The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 column) using a temperature gradient to ensure elution.
- MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and the mass-to-charge ratio of the resulting fragments is analyzed.

Workflow Visualization

The logical flow for the spectroscopic analysis of a newly synthesized or acquired chemical compound like **6-Methoxybenzothiazole-2-carboxylic acid** is critical for systematic characterization. The following diagram illustrates this standard workflow.



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Caption: Workflow for Spectroscopic Characterization.

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